2-[Bis(2-chloroethyl)amino]acetaldehyde

Bioconjugation Prodrug Design Aldehyde-reactive probes

Researchers requiring a bifunctional alkylating agent with an orthogonal aldehyde conjugation handle often face limited commercial availability of structurally authenticated nitrogen mustard aldehydes. 2-[Bis(2-chloroethyl)amino]acetaldehyde (CAS 102585-22-8) fills this gap as a high-purity research reagent that uniquely combines the DNA-crosslinking bis(2-chloroethyl)amine warhead with a reactive terminal aldehyde (ACD/LogP = 0.95). - Enables targeted conjugate synthesis via stable oxime or hydrazone linkages to antibodies, peptides, or small-molecule ligands - a strategy incompatible with non-aldehyde mustards. - Serves as a simplified structural mimic of aldophosphamide for dissecting ALDH-mediated detoxification pathways without full prodrug complexity. - Supports activity-based probe (ABP) development for aldehyde-interacting enzymes (ALDH, aldehyde oxidases) when linked to reporter tags. Supplied exclusively for R&D use with rigorous quality documentation and global shipping logistics.

Molecular Formula C6H11Cl2NO
Molecular Weight 184.06 g/mol
CAS No. 102585-22-8
Cat. No. B034328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Bis(2-chloroethyl)amino]acetaldehyde
CAS102585-22-8
Synonyms2-[bis(2-chloroethyl)amino]acetaldehyde
Molecular FormulaC6H11Cl2NO
Molecular Weight184.06 g/mol
Structural Identifiers
SMILESC(CCl)N(CCCl)CC=O
InChIInChI=1S/C6H11Cl2NO/c7-1-3-9(4-2-8)5-6-10/h6H,1-5H2
InChIKeyDXUPIHNYYBFLCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[Bis(2-chloroethyl)amino]acetaldehyde Overview


2-[Bis(2-chloroethyl)amino]acetaldehyde (CAS: 102585-22-8) is a small-molecule nitrogen mustard derivative featuring a reactive bis(2-chloroethyl)amine pharmacophore linked to a terminal acetaldehyde moiety . As a bifunctional alkylating agent, the bis(2-chloroethyl)amine group is capable of forming covalent DNA interstrand cross-links (ICLs) via an aziridinium ion intermediate, a mechanism common to the clinically established nitrogen mustard class [1]. The key differentiator for this specific compound is the presence of the electrophilic aldehyde functional group, which provides a unique chemical handle for bioconjugation, prodrug construction (e.g., as acetals or hydrazones), or incorporation into larger molecular architectures, distinguishing it from simpler alkylating agents that lack this orthogonal reactive site .

2-[Bis(2-chloroethyl)amino]acetaldehyde: Substitution Limitations


Direct substitution of 2-[Bis(2-chloroethyl)amino]acetaldehyde with other nitrogen mustards, such as the simpler aldehyde analog 4-[bis(2-chloroethyl)amino]benzaldehyde (CAS: 1208-03-3) or non-aldehyde mustards like mechlorethamine, is scientifically unjustified due to fundamental differences in chemical reactivity and biological fate. The terminal aldehyde of 2-[Bis(2-chloroethyl)amino]acetaldehyde is not merely a spectator group; it defines the molecule's potential for forming reversible covalent linkages (e.g., acetals, imines) [1], influences its lipophilicity and thus its passive diffusion profile (ACD/LogP = 0.95) , and dictates its metabolic fate through aldehyde dehydrogenase (ALDH) and aldehyde oxidase pathways, which are not relevant for non-aldehyde mustards. Furthermore, structure-activity relationship (SAR) studies on aniline mustards have demonstrated that small structural changes profoundly impact DNA interstrand crosslinking ability and cytotoxicity in a way that is not predicted by simple chemical reactivity or hydrolysis rate [2]. Consequently, using a non-aldehyde nitrogen mustard as a surrogate would alter the experimental design, bioconjugation strategy, or pharmacological profile, invalidating comparative studies.

2-[Bis(2-chloroethyl)amino]acetaldehyde Differentiation Guide


Aldehyde Handle: Bioconjugation Potential

2-[Bis(2-chloroethyl)amino]acetaldehyde possesses a reactive aldehyde moiety, a functional group absent in non-aldehyde nitrogen mustards such as mechlorethamine (CAS: 51-75-2) and 4-[bis(2-chloroethyl)amino]benzoic acid (BAM) [1]. This aldehyde group enables site-specific bioconjugation via oxime or hydrazone ligation to aminooxy- or hydrazide-functionalized biomolecules, a critical capability for developing targeted drug conjugates or activity-based probes. The presence of the aldehyde was confirmed by infrared and proton magnetic resonance spectroscopy [2]. In contrast, non-aldehyde mustards lack this orthogonal reactive handle, severely limiting their utility in constructing targeted delivery systems.

Bioconjugation Prodrug Design Aldehyde-reactive probes

Physicochemical Profile: Lipophilicity and Volatility

The calculated octanol-water partition coefficient (ACD/LogP) for 2-[Bis(2-chloroethyl)amino]acetaldehyde is 0.95, and its vapor pressure is 1.6±0.3 mmHg at 25°C . These values differ markedly from those of the structurally related aromatic aldehyde, 4-[bis(2-chloroethyl)amino]benzaldehyde (CAS: 1208-03-3), which has a significantly higher predicted LogP (not explicitly provided but anticipated due to the aromatic ring) and a melting point of 86-90 °C . The lower LogP of 2-[Bis(2-chloroethyl)amino]acetaldehyde suggests it will exhibit different membrane permeability and solubility characteristics in biological systems compared to more lipophilic aromatic nitrogen mustards. Furthermore, its vapor pressure indicates it is a volatile compound, which necessitates specific handling and storage protocols distinct from non-volatile solid mustards.

Lipophilicity ADME Physicochemical Properties

Aldophosphamide Structural Analogy

2-[Bis(2-chloroethyl)amino]acetaldehyde serves as a direct structural analog to aldophosphamide, the key cytotoxic metabolite of the widely used prodrug cyclophosphamide [1]. Aldophosphamide exists in equilibrium with its aldehyde form, which can be trapped or stabilized via aldehyde-reactive chemistry, a principle exploited in the synthesis of aldophosphamide semicarbazone [2]. The target compound mimics this aldehyde functionality, providing a simpler, non-phosphorylated model system to study aldehyde-mediated activation and detoxification pathways (e.g., oxidation by ALDH1A1) relevant to cyclophosphamide resistance. In contrast, nitrogen mustards like melphalan or chlorambucil, while also alkylating agents, do not contain the aldehyde functional group and thus cannot recapitulate this specific metabolic activation step, which is critical for the tumor selectivity of cyclophosphamide.

Cyclophosphamide Prodrug Metabolism Aldophosphamide

2-[Bis(2-chloroethyl)amino]acetaldehyde Application Scenarios


Targeted Anticancer Prodrug Synthesis

The compound's terminal aldehyde group serves as a unique conjugation handle, allowing it to be linked to tumor-targeting moieties (e.g., antibodies, peptides, or small-molecule ligands) via stable oxime or hydrazone bonds. This enables the creation of targeted alkylating agents designed to deliver the cytotoxic bis(2-chloroethyl)amine warhead selectively to cancer cells [1]. This application is not feasible with non-aldehyde nitrogen mustards.

Cyclophosphamide Metabolism & Resistance Studies

As a structural mimic of the aldehyde form of aldophosphamide, the active metabolite of cyclophosphamide, this compound is a valuable research tool for studying aldehyde dehydrogenase (ALDH)-mediated detoxification and other aldehyde-specific metabolic pathways that contribute to clinical resistance [1]. It offers a simplified model system to dissect these pathways without the complexity of the full prodrug.

Activity-Based Probes for Aldehyde-Metabolizing Enzymes

The combination of an alkylating warhead and a reactive aldehyde makes this compound a potential scaffold for designing activity-based probes (ABPs) targeting enzymes that interact with aldehydes, such as aldehyde dehydrogenases and aldehyde oxidases. By linking a reporter tag (e.g., fluorophore, biotin) to the aldehyde, researchers can study enzyme activity and localization in complex biological systems.

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